molecular formula C11H15F2NO B2436642 N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide CAS No. 2411308-16-0

N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide

Cat. No.: B2436642
CAS No.: 2411308-16-0
M. Wt: 215.244
InChI Key: UBZZHHMAGIRMSU-UHFFFAOYSA-N
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Description

N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a difluorocyclopentyl group and an ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Difluorocyclopentyl Intermediate: The starting material, 2,2-difluorocyclopentanone, is subjected to a series of reactions to introduce the ethyl group. This can be achieved through nucleophilic addition reactions.

    Ynamide Formation: The intermediate is then reacted with an appropriate alkyne under conditions that favor the formation of the ynamide. This step often involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic attack on the intermediate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triple bond.

    Substitution: The ynamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Hydrogenated products with saturated carbon-carbon bonds.

    Substitution: Substituted derivatives with various functional groups replacing the leaving group.

Scientific Research Applications

N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The difluorocyclopentyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the ynamide moiety can participate in covalent bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide can be compared with other similar compounds, such as:

    N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide.

    N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynylthiol: Contains a thiol group instead of an amide.

    N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynylalcohol: Features an alcohol group in place of the amide.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2,2-difluorocyclopentyl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-4-10(15)14-8-6-9-5-3-7-11(9,12)13/h9H,3,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZHHMAGIRMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1CCCC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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